(1-cycloheptyl-2-pyrrolidinyl)methanol

Beschreibung

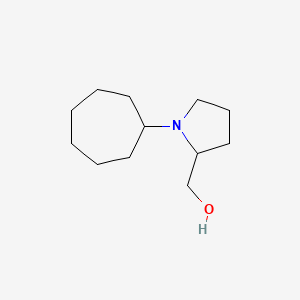

(1-Cycloheptyl-2-pyrrolidinyl)methanol is a pyrrolidine derivative characterized by a cycloheptyl group attached to the nitrogen atom of the pyrrolidine ring and a hydroxymethyl group at the 2-position.

Eigenschaften

IUPAC Name |

(1-cycloheptylpyrrolidin-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c14-10-12-8-5-9-13(12)11-6-3-1-2-4-7-11/h11-12,14H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORALHSMSCFBTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2CCCC2CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varying Cycloalkyl Substitutions

| Compound Name | Cycloalkyl Group | Substituent Position | Key Features | Biological Activity/Applications |

|---|---|---|---|---|

| (1-Cyclopentylpyrrolidin-3-yl)methanol | Cyclopentyl | 3-position | Smaller ring size enhances rigidity; higher solubility in polar solvents | Potential CNS modulation |

| (4-Cyclohexylpyrrolidin-2-yl)methanol | Cyclohexyl | 2- and 4-positions | Balanced lipophilicity; improved membrane permeability | Antidepressant, anti-inflammatory effects |

| (1-Cycloheptyl-2-pyrrolidinyl)methanol | Cycloheptyl | 2-position | Larger ring increases steric bulk; reduced solubility, enhanced lipid interactions | Inferred enzyme inhibition or receptor modulation |

Key Observations :

- Substituent Position : The 2-position hydroxymethyl group in the target compound may enhance hydrogen-bonding capabilities compared to 3- or 4-position analogs .

Analogues with Modified Heterocyclic Cores

| Compound Name | Core Structure | Functional Group | Key Differences from Target Compound | Biological Activity |

|---|---|---|---|---|

| (1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl)methanol | Pyrimidine-pyrrolidine hybrid | Pyrimidine ring | Heteroaromatic core introduces π-π stacking potential | Antimicrobial activity |

| [(2R)-1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol | Pyrrolidine | Difluoroethyl group | Fluorine atoms enhance electronegativity and metabolic stability | Enzyme inhibition, antimicrobial effects |

| (1-Benzyl-2-methylpyrrolidin-2-yl)methanol | Pyrrolidine | Benzyl + methyl | Aromatic benzyl group enhances CNS penetration | Neuroactive applications |

Key Observations :

- Hybrid Cores : Pyrimidine-pyrrolidine hybrids (e.g., ) exhibit broader antimicrobial activity due to dual binding modes, whereas the target compound’s simpler structure may favor selectivity.

- Fluorinated Derivatives : Fluorine substituents (e.g., ) improve metabolic stability but may reduce solubility compared to the target compound’s hydroxymethyl group.

Ethanol vs. Methanol Derivatives

| Compound Name | Alcohol Group | Impact on Properties | Biological Implications |

|---|---|---|---|

| (1-Cyclohexylpyrrolidin-3-yl)methanol | Methanol | Higher polarity, improved solubility | Enhanced bioavailability |

| (1-Cyclohexylpyrrolidin-3-yl)ethanol | Ethanol | Increased lipophilicity, reduced hydrogen bonding | Lower toxicity but weaker target affinity |

Key Observations :

- The hydroxymethyl group in the target compound likely offers a balance between solubility and target engagement compared to ethanol derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.